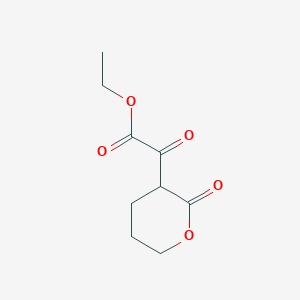
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate is an organic compound with the molecular formula C9H12O5. It is a derivative of tetrahydropyran and is characterized by the presence of both ester and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate typically involves the reaction of ethyl acetoacetate with 2-oxotetrahydro-2H-pyran-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its ester and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate can be compared with similar compounds such as:
Methyl 2-oxo-2H-pyran-3-carboxylate: This compound has a similar pyran ring structure but differs in the ester group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound contains a pyridine ring instead of a tetrahydropyran ring.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2-oxooxan-3-yl)acetate |
InChI |
InChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h6H,2-5H2,1H3 |
InChI Key |
QOXATIJSJKOWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















